molecular formula C19H21N5O5 B13410064 Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide CAS No. 74569-67-8

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

Cat. No.: B13410064
CAS No.: 74569-67-8
M. Wt: 399.4 g/mol
InChI Key: YNSMQFACHKXOGT-INIZCTEOSA-N
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Description

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with the molecular formula C23H25N5O8 and a molecular weight of 499.47 g/mol . This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.

Preparation Methods

The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the coupling of glycylglycine with N-(4-nitrophenyl)-L-phenylalaninamide. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:

Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the nitrophenyl group. This reaction can be monitored colorimetrically, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interaction with chymotrypsin and its utility in colorimetric assays, making it a valuable tool in biochemical research.

Properties

CAS No.

74569-67-8

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1

InChI Key

YNSMQFACHKXOGT-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN

Origin of Product

United States

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